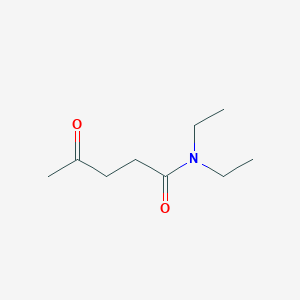

N,N-diethyl-4-oxopentanamide

Description

Historical Trajectories and Evolution of Oxoamide (B1213200) Chemistry

The chemistry of oxoamides is intrinsically linked to the development of organic chemistry. The journey can be traced back to the 19th century with the first preparation of levulinic acid in 1840 by Gerardus Johannes Mulder, who produced it by heating fructose (B13574) with hydrochloric acid. wikipedia.org Levulinic acid is a prototypical γ-keto acid, the parent compound from which N,N-diethyl-4-oxopentanamide is derived. researchgate.net

Oxoamides as a functional group class are characterized by a carbonyl group adjacent to an amide bond. This arrangement imparts unique reactivity and has made them subjects of interest in various fields. In the realm of photochemistry, for instance, α-oxoamides have been studied for their ability to undergo light-induced reactions to form heterocyclic compounds such as oxazolidinones and β-lactams. rsc.org More recently, the focus has expanded to include the medicinal chemistry applications of oxoamide derivatives, with some exhibiting potential as anticancer agents. The evolution of oxoamide chemistry reflects a progression from fundamental reactivity studies to sophisticated applications in materials science and drug discovery.

The Foundational Role of this compound in Organic Synthesis

This compound serves as a fundamental building block in organic synthesis, primarily due to its straightforward preparation from readily available starting materials. The most common synthesis route involves the amidation of levulinic acid with diethylamine (B46881). researchgate.netchemsrc.com A notable method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent, which is advantageous for its efficiency and relatively low cost, making it suitable for larger-scale preparations. researchgate.net

Once synthesized, this compound acts as a versatile intermediate. Its ketone and amide functionalities can be targeted in subsequent reactions. For example, research has shown its use in the synthesis of pentafulvene derivatives through a reaction with cyclopentadiene (B3395910) in the presence of pyrrolidine. lookchem.com These fulvenes are important synthons for constructing more complex cyclic and organometallic compounds. The compound's role as a precursor highlights its utility in building molecular complexity from a simple, bio-based starting point. researchgate.netmdpi.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C9H17NO2 | nih.gov |

| Molecular Weight | 171.24 g/mol | nih.gov |

| CAS Number | 6946-94-7 | nih.gov |

| Canonical SMILES | CCN(CC)C(=O)CCC(=O)C | nih.gov |

Current Research Landscape and Strategic Objectives for this compound Investigations

Current research involving this compound is largely driven by the principles of green and sustainable chemistry. As a derivative of levulinic acid, it is part of a value chain that begins with lignocellulosic biomass. wikipedia.orgmdpi.com The strategic objective is to leverage this bio-derived platform molecule as a replacement for petroleum-based feedstocks in the chemical industry.

Investigations are focused on expanding the synthetic utility of this compound and related levulinic acid amides. For instance, these amides are utilized as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). researchgate.net Research has detailed the synthesis of other N-substituted-4-oxopentanamides which, after reduction, yield diamines that are crucial for producing drugs like chloroquine (B1663885) and hydroxychloroquine. researchgate.net The broader goal is to develop efficient, one-pot catalytic processes that can convert levulinic acid and its derivatives into a wide array of valuable compounds, from pharmaceuticals to polymers, thereby contributing to a more sustainable chemical economy. mdpi.comrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

6946-94-7 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N,N-diethyl-4-oxopentanamide |

InChI |

InChI=1S/C9H17NO2/c1-4-10(5-2)9(12)7-6-8(3)11/h4-7H2,1-3H3 |

InChI Key |

VDRYTURBQHVHLA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Diethyl 4 Oxopentanamide

Mechanistic Studies of Amide Bond Formation in N,N-diethyl-4-oxopentanamide Synthesis

Understanding the underlying mechanisms of amide bond formation is crucial for optimizing reaction conditions and improving yield and purity. The synthesis of this compound from levulinic acid and diethylamine (B46881) serves as a case study for exploring these intricate chemical transformations.

Coupling of Levulinic Acid and Diethylamine: Mechanistic Nuances

The direct coupling of a carboxylic acid and an amine to form an amide is a thermodynamically challenging reaction. nih.gov The primary obstacle is the acid-base reaction between the carboxylic acid (levulinic acid) and the amine (diethylamine), which rapidly forms a stable and unreactive ammonium carboxylate salt. nih.govencyclopedia.pub Overcoming this thermodynamic sink typically requires high temperatures (often above 160-180 °C) to drive off the water molecule formed during the condensation reaction and shift the equilibrium toward the amide product. encyclopedia.pub

The mechanism at these elevated temperatures proceeds via a tetrahedral intermediate formed by the nucleophilic attack of the amine on the protonated carboxylic acid's carbonyl carbon. The elimination of water from this intermediate yields the final amide. The high energy barrier associated with breaking the C-O bond of the intermediate makes this a slow and energy-intensive process.

Investigation of 1,1'-Carbonyldiimidazole (B1668759) (CDI) as an Activating Agent

To circumvent the harsh conditions of direct thermal amidation, activating agents are frequently employed. mdpi.com 1,1'-Carbonyldiimidazole (CDI) is a versatile and widely used reagent for this purpose. wikipedia.orgresearchgate.net The mechanism of CDI-mediated amidation involves a two-step process that transforms the carboxylic acid into a more reactive intermediate.

Activation of Levulinic Acid : Levulinic acid first reacts with CDI. The imidazole (B134444) groups are excellent leaving groups, facilitating the nucleophilic attack by the carboxylate. This reaction releases one molecule of imidazole and carbon dioxide, resulting in the formation of a highly reactive N-acylimidazolide of levulinic acid. researchgate.net This intermediate is significantly more electrophilic than the original carboxylic acid.

Nucleophilic Acyl Substitution : The second step involves the nucleophilic attack of diethylamine on the carbonyl carbon of the N-acylimidazolide intermediate. The imidazole anion is displaced as a leaving group, forming the desired this compound and regenerating a molecule of imidazole. wikipedia.orgchemicalbook.com This pathway proceeds under much milder conditions than thermal condensation and often results in high yields with minimal side products. nih.gov

Comparative Analysis of Carboxylic Acid Activation Routes for Amidation

While CDI is an effective activating agent, numerous other methods exist for amide bond formation, each with distinct advantages and disadvantages. The ideal method depends on factors such as substrate compatibility, cost, scale, and desired purity. Traditionally, carboxylic acids were converted to highly reactive acid chlorides using reagents like thionyl chloride or oxalyl chloride. iajpr.com However, these reagents are often corrosive and toxic. iajpr.com Modern peptide synthesis has spurred the development of a wide array of "coupling reagents." organic-chemistry.org

Below is a comparative analysis of common carboxylic acid activation routes applicable to the synthesis of this compound.

| Activation Method | Reagent(s) | Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chlorides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl chloride | Highly reactive, high yields | Harsh reagents (corrosive, toxic), generates HCl byproduct, limited functional group tolerance iajpr.com |

| Carbodiimides | DCC, EDCI + Additives (HOBt, HOAt) | O-acylisourea | Mild conditions, widely used in peptide synthesis | Stoichiometric byproducts (urea) can be difficult to remove, potential for racemization mdpi.com |

| Azolides | 1,1'-Carbonyldiimidazole (CDI) | N-acylimidazolide | Mild conditions, clean reaction (byproducts are gaseous CO₂ and imidazole) researchgate.net | CDI is moisture-sensitive, cost can be a factor for large-scale synthesis wikipedia.org |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Acylphosphonium salt / Activated ester | High efficiency, rapid reactions, low racemization | Expensive, generates stoichiometric phosphine oxide byproducts nih.gov |

| Boron-Derived Catalysts | Boric acid, Arylboronic acids | Acyloxyboron species | Catalytic (not stoichiometric), environmentally benign | Often requires heat and water removal, scope can be limited mdpi.com |

Development of Optimized and Scalable Synthetic Protocols

Moving from laboratory-scale synthesis to industrial production requires the development of protocols that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. Process intensification through advanced reactor technology is a key strategy for achieving these goals. mdpi.com

Continuous Flow and Fixed-Bed Reactor Implementations

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of amides like this compound. flinders.edu.au In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where they mix and react. researchgate.net

Key Advantages of Continuous Flow:

Enhanced Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for precise and rapid control of temperature, which is crucial for managing exothermic amidation reactions. flinders.edu.au

Improved Safety : The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the risks associated with runaway reactions. cetjournal.it

Increased Efficiency and Throughput : Continuous operation can lead to higher productivity compared to the sequential steps of batch processing. Reaction times can often be drastically reduced from hours to minutes. researchgate.netconsensus.app

Integration of In-line Analysis : Analytical tools, such as IR spectroscopy, can be integrated directly into the flow path to monitor the reaction in real-time, allowing for rapid optimization and quality control. nih.gov

Fixed-Bed Reactors : For syntheses that utilize heterogeneous catalysts, a fixed-bed reactor is an effective implementation of flow chemistry. utwente.nl In this design, the solid catalyst is packed into a column, and the liquid reactant stream flows through it. This approach simplifies product purification, as the catalyst is easily separated from the product stream, and allows the catalyst to be reused for extended periods. For the synthesis of this compound, a solid acid catalyst could potentially be used in a fixed-bed reactor to facilitate the direct amidation of levulinic acid at elevated temperatures.

Process Intensification Strategies for this compound Production

Process intensification (PI) refers to the development of innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. mdpi.comcetjournal.it Beyond simply switching to continuous flow, several PI strategies could be applied to the production of this compound.

Potential PI Strategies:

Reactive Separation : Combining the reaction and separation steps into a single unit operation can significantly improve efficiency. For the direct amidation of levulinic acid, reactive distillation or a membrane reactor could be used. A membrane permeable to water but not the reactants or product would continuously remove water, driving the reaction equilibrium towards the amide product under milder conditions.

Use of Novel Energy Sources : Alternative energy sources like ultrasound or microwave irradiation can enhance reaction rates and reduce reaction times. Microwave-assisted synthesis, in particular, can rapidly heat the reactants, often leading to cleaner reactions and higher yields.

Structured Reactors : Replacing random packed beds with structured catalysts or reactors (e.g., monoliths, microchannel reactors) can improve mass and heat transfer, reduce pressure drop, and lead to more efficient and controlled reactions. mdpi.com

By implementing these advanced synthetic and process engineering strategies, the production of this compound can be transformed from a conventional batch process into a modern, efficient, and intensified manufacturing operation.

Catalytic System Design for Enhanced Reaction Efficiency

Catalytic approaches for similar compounds often utilize transition metals. For instance, palladium-catalyzed double carbonylation and copper-catalyzed oxidative amidation are prominent methods for synthesizing α-ketoamides. These methods are favored for their ability to use readily available starting materials. In a hypothetical catalytic synthesis of this compound, a catalyst would be selected to facilitate the coupling of a levulinic acid derivative (4-oxopentanoic acid) with diethylamine. The catalyst's role would be to lower the activation energy of the reaction, allowing it to proceed under milder conditions.

Research on other amide syntheses has shown that the choice of ligand, metal center, and reaction conditions can be tailored to optimize the formation of the desired product and minimize side reactions. For example, in the synthesis of N,N-diethyl-3-methylbenzamide, a copper-based metal-organic framework has been used as a heterogeneous catalyst, demonstrating high conversion rates and yields.

Interactive Data Table: Comparison of Catalytic Systems in Amide Synthesis

| Catalyst System | Precursors | Key Advantages | Potential Applicability to this compound |

| Palladium-based | Halides, Amines, Carbon Monoxide | High efficiency in forming α-ketoamides through double carbonylation. | Could be adapted for the carbonylation of a suitable precursor. |

| Copper-based | Alkynes, Amines, O₂ | Cost-effective, uses environmentally friendly oxidants like O₂. | A pathway starting from a terminal alkyne could be envisioned. |

| Iodine-based | Various | Metal-free catalysis, reducing concerns about metal contamination. | Could offer a greener alternative to metal-based catalysts. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves designing processes that reduce or eliminate the use and generation of hazardous substances.

Solvent Selection and Alternative Reaction Media Investigations

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives focuses on solvents that are safer, have a lower environmental impact, and can be recycled.

For amide synthesis, water is an ideal green solvent due to its non-toxicity, availability, and safety. The development of water-soluble catalysts or performing reactions "on water" are active areas of research. Deep eutectic solvents (DESs) represent another class of green reaction media; they are biodegradable, have low volatility, and can be prepared from inexpensive components. For a compound like this compound, investigating its synthesis in water or a DES could significantly improve the environmental profile of the process.

Interactive Data Table: Green Solvents for Amide Synthesis

| Solvent/Medium | Key Features | Potential Advantages for Synthesis |

| Water | Non-toxic, non-flammable, readily available. | Reduces environmental impact and improves safety. |

| Deep Eutectic Solvents (DES) | Biodegradable, low volatility, tunable properties. | Can enhance reaction rates and be recycled. |

| Supercritical CO₂ | Non-toxic, easily removed from the product. | Allows for easy product separation and solvent recycling. |

| Solvent-free conditions | Eliminates solvent waste entirely. | Maximizes atom economy and simplifies purification. |

Atom Economy and Step Efficiency in Synthetic Design

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. A high atom economy means less waste is generated. Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. Addition and rearrangement reactions, for example, have a theoretical atom economy of 100%.

For this compound, a highly atom-economical synthesis would involve the direct addition of diethylamine to a levulinic acid derivative where all atoms are incorporated into the final product, with water as the only byproduct. In contrast, multi-step syntheses that use protecting groups or stoichiometric reagents often have lower atom economies.

Energy Footprint Minimization and Sustainable Synthesis Approaches

Minimizing energy consumption is a core principle of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure. The use of catalysts is instrumental in lowering the energy requirements of a reaction.

Alternative energy sources, such as microwave irradiation and ultrasound (sonochemistry), can also reduce the energy footprint. Microwave-assisted synthesis can dramatically shorten reaction times and increase yields, often under solvent-free conditions. Sonochemistry can enhance reaction rates through acoustic cavitation, providing a mechanical form of activation. Applying these technologies to the synthesis of this compound could lead to a more energy-efficient and sustainable manufacturing process.

Sophisticated Characterization and Analytical Techniques for N,n Diethyl 4 Oxopentanamide

Spectroscopic Characterization for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like N,N-diethyl-4-oxopentanamide produce unique spectra that act as molecular fingerprints, revealing detailed information about their atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. It provides information on the chemical environment of individual nuclei (primarily ¹H and ¹³C), allowing for the mapping of the carbon-hydrogen framework.

For this compound, ¹H NMR would be expected to show distinct signals corresponding to each unique proton in the molecule. The diethylamino group typically presents a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with adjacent protons. A key feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond, which can make the two ethyl groups non-equivalent, especially at lower temperatures. researchgate.net This non-equivalence would result in two separate sets of quartets and triplets. researchgate.net The pentanamide (B147674) backbone would exhibit signals for the acyl methyl group and the two methylene groups.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would clearly show two carbonyl carbon signals, one for the ketone and one for the amide, in the characteristic downfield region. Signals for the carbons of the ethyl groups and the pentanamide chain would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -N(CH₂CH₃)₂ | ~3.3 | Quartet (q) |

| -COCH₃ | ~2.2 | Singlet (s) | |

| -CH₂CO- | ~2.8 | Triplet (t) | |

| -COCH₂CH₂- | ~2.5 | Triplet (t) | |

| -N(CH₂CH₃)₂ | ~1.1 | Triplet (t) | |

| ¹³C NMR | -C=O (Ketone) | ~208 | N/A |

| -C=O (Amide) | ~172 | N/A | |

| -N(CH₂)₂ | ~41 | N/A | |

| -COCH₂- | ~38 | N/A | |

| -CH₂CO- | ~28 | N/A | |

| -N(CH₂CH₃)₂ | ~13 | N/A |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₁₇NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass of approximately 171.13 Da. uni.luncats.io

Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of this compound is dictated by the presence of the ketone and tertiary amide functional groups. Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom. This leads to the formation of stable acylium and iminium ions.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Plausible Origin |

|---|---|---|

| 171 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 100 | [CON(CH₂CH₃)₂]⁺ | Alpha-cleavage at the amide carbonyl |

| 72 | [N(CH₂CH₃)₂]⁺ | Cleavage of the C-C bond adjacent to the nitrogen |

| 43 | [CH₃CO]⁺ | Alpha-cleavage at the ketone carbonyl |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present.

The IR spectrum of this compound would be dominated by strong absorption bands from its two carbonyl groups. The ketone (C=O) stretch typically appears around 1715 cm⁻¹, while the tertiary amide (C=O) stretch is found at a lower wavenumber, generally in the range of 1630-1670 cm⁻¹. pressbooks.publumenlearning.com Additionally, the spectrum will show C-H stretching vibrations from the alkyl portions of the molecule in the 2850-2960 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850–2960 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1715 | C=O Stretch | Ketone |

| 1630–1670 | C=O Stretch | Tertiary Amide |

| 1450–1470 | C-H Bend | Alkyl (CH₂) |

| 1350–1370 | C-H Bend | Alkyl (CH₃) |

| 1100–1250 | C-N Stretch | Amine |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for determining its purity by separating it from any starting materials, byproducts, or degradation products, and for performing accurate quantitative measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. scispace.com Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected. The resulting chromatogram indicates the retention time, a characteristic property of the compound under specific conditions, while the mass spectrum confirms its identity. This method is highly effective for both identifying the compound and quantifying its purity by detecting trace volatile impurities.

Table 4: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Detector | Quadrupole Mass Analyzer |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment.

In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. The separation is based on the differential partitioning of the analyte between the two phases. The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram, often detected using a UV detector, as the carbonyl groups absorb UV light.

Table 5: Typical HPLC Parameters for Purity Profiling of this compound

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis at ~210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Emerging Analytical Approaches for Comprehensive this compound Characterization

The comprehensive characterization of this compound, a compound of interest in various chemical syntheses, increasingly relies on sophisticated, hyphenated analytical techniques. These modern approaches provide a multi-faceted view of the molecule, enabling not only its unambiguous identification but also the detailed elucidation of its structure and the quantification of its purity. Emerging strategies often involve the coupling of powerful separation methods with highly sensitive spectroscopic detectors, yielding a wealth of information from a single analysis. chromatographytoday.comnih.gov

The primary goals of these advanced analytical methods are to confirm the molecular structure, identify and quantify any impurities or degradation products, and provide detailed data that can be used for quality control and regulatory purposes. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of these efforts. asdlib.orgijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net The gas chromatograph separates the compound from other components in a sample mixture based on its boiling point and polarity. The separated compound then enters the mass spectrometer, which bombards it with electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum serves as a molecular "fingerprint," allowing for high-confidence identification. ijarnd.com

Research findings on analogous aliphatic amides demonstrate that GC-MS can effectively separate and identify these compounds. atlantis-press.com The fragmentation pattern is particularly informative; for this compound, characteristic fragments would be expected from the cleavage of the amide and keto functional groups.

Interactive Data Table: Representative GC-MS Data for this compound

| Parameter | Value | Description |

| Retention Time (min) | 12.5 | The time it takes for the compound to travel through the GC column. |

| Molecular Ion [M]⁺ (m/z) | 171 | The mass-to-charge ratio corresponding to the intact molecule. |

| Key Fragment 1 (m/z) | 100 | Corresponds to the [CH₂CON(CH₂CH₃)₂]⁺ fragment. |

| Key Fragment 2 (m/z) | 72 | Corresponds to the [CON(CH₂CH₃)₂]⁺ fragment. |

| Key Fragment 3 (m/z) | 43 | Corresponds to the [CH₃CO]⁺ fragment (acetyl group). |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a more in-depth structural analysis, particularly for identifying unknown impurities or metabolites, LC-MS/MS is an exceptionally powerful tool. ncsu.edu This technique couples the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of tandem mass spectrometry. nih.gov After separation by LC, the parent or precursor ion of interest (in this case, the protonated molecule of this compound) is selected in the first mass spectrometer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass spectrometer. ncsu.edu This process provides definitive structural information and allows for highly selective and sensitive quantification.

The application of LC-MS/MS to small molecule analysis is well-established, providing a robust method for characterizing compounds in complex matrices. americanpharmaceuticalreview.com For this compound, this would allow for the separation of isomers and the identification of trace-level impurities that might not be resolved by GC-MS.

Interactive Data Table: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment Structure |

| 172.1 | 100.1 | [CH₂CON(CH₂CH₃)₂]⁺ |

| 172.1 | 72.1 | [CON(CH₂CH₃)₂]⁺ |

| 172.1 | 58.1 | [CH₂=N(CH₂CH₃)]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nanalysis.com It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, both ¹H NMR and ¹³C NMR would be employed.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A key feature in the ¹H NMR spectrum of N,N-diethyl amides is the observation of distinct signals for the two N-ethyl groups due to restricted rotation around the amide C-N bond at room temperature. researchgate.netlibretexts.org

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their functional group environment (e.g., carbonyl, alkyl).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.3 | Quartet | N-CH₂ (A) |

| ¹H | ~3.2 | Quartet | N-CH₂ (B) |

| ¹H | ~2.7 | Triplet | -CO-CH₂- |

| ¹H | ~2.5 | Triplet | -CH₂-CO- |

| ¹H | ~2.1 | Singlet | CO-CH₃ |

| ¹H | ~1.1 | Triplet | N-CH₂-CH₃ (A) |

| ¹H | ~1.0 | Triplet | N-CH₂-CH₃ (B) |

| ¹³C | ~208 | - | Ketone C=O |

| ¹³C | ~172 | - | Amide C=O |

| ¹³C | ~41 | - | N-CH₂ (A) |

| ¹³C | ~40 | - | N-CH₂ (B) |

| ¹³C | ~38 | - | -CO-CH₂- |

| ¹³C | ~30 | - | CO-CH₃ |

| ¹³C | ~28 | - | -CH₂-CO- |

| ¹³C | ~14 | - | N-CH₂-CH₃ (A) |

| ¹³C | ~13 | - | N-CH₂-CH₃ (B) |

These emerging analytical approaches, particularly when used in combination, provide a comprehensive and robust characterization of this compound, ensuring its identity, purity, and structural integrity.

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

A thorough review of available scientific literature reveals a notable absence of in-depth theoretical and computational investigations focused specifically on the chemical compound this compound. While general information regarding its basic properties can be found in chemical databases, dedicated research into its electronic structure, spectroscopic parameters, and reaction mechanisms appears to be limited or not publicly available.

Consequently, a detailed exposition on the quantum chemical calculations, including Density Functional Theory (DFT) studies of its ground state geometries, computational prediction of its spectroscopic parameters, or analysis of its molecular electrostatic potentials, cannot be substantively compiled from current research. Similarly, scholarly work on its reaction mechanism modeling, such as the elucidation of transition states, activation barriers, and the influence of solvent effects on its reaction energetics and pathways, is not readily found in published scientific literature.

While computational chemistry is a powerful tool for investigating molecular properties and behavior, the specific application of these methods to this compound has not been a focus of documented research. Therefore, the detailed theoretical and computational profile for this compound, as outlined in the requested article structure, cannot be generated at this time due to the lack of foundational research data.

Further experimental and computational studies would be required to provide the specific data points necessary for a comprehensive analysis of this compound's theoretical and computational characteristics.

Theoretical and Computational Investigations of N,n Diethyl 4 Oxopentanamide

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of N,N-diethyl-4-oxopentanamide are crucial in determining its physical and chemical properties. Computational methods allow for a detailed exploration of these aspects at the molecular level.

For this compound, MD simulations would likely reveal significant flexibility. The molecule possesses five rotatable bonds, allowing for a wide range of conformations in the solution phase. guidechem.com The diethylamino group, in particular, would exhibit considerable rotational and vibrational freedom. The rotation around the C-N amide bond is known to be restricted due to its partial double bond character, leading to the possible existence of cis and trans isomers. mdpi.commdpi.com However, for tertiary amides like this compound, the energy barrier for this rotation is a key factor in its dynamic behavior. researchgate.net

Table 1: Predicted Conformational Dynamics of this compound Based on Analogous Systems

| Feature | Predicted Dynamic Behavior | Basis of Prediction |

|---|---|---|

| Rotatable Bonds | High degree of flexibility, particularly in the pentanamide (B147674) chain. | Presence of 5 rotatable bonds. guidechem.com |

| Amide C-N Bond | Restricted rotation leading to potential cis/trans isomerism. | General principles of amide chemistry. mdpi.com |

| Diethylamino Group | Significant rotational freedom of the ethyl substituents. | Studies on sterically hindered amines. mdpi.com |

| Solvation Shell (in water) | Dynamic hydrogen bonding at carbonyl and amide groups. | MD simulations of N-methylacetamide in water. researchgate.net |

This compound has two potential hydrogen bond acceptor sites: the oxygen atoms of the ketone and the amide carbonyl groups. guidechem.com As a tertiary amide, it lacks a hydrogen bond donor in the amide group itself. auburn.edu This influences its interaction with protic solvents and other molecules capable of donating hydrogen bonds.

In solution, the carbonyl groups will readily accept hydrogen bonds from solvent molecules like water. The strength and geometry of these hydrogen bonds can be investigated using computational methods like Density Functional Theory (DFT). Such calculations can also reveal the presence of weaker intramolecular interactions, such as C-H···O contacts, which can influence the molecule's preferred conformation. Studies on other N-oxides have highlighted the importance of both intra- and intermolecular hydrogen bonds in determining molecular structure and stability. mdpi.com

Steric hindrance plays a significant role in the conformational preferences and reactivity of this compound. The two ethyl groups on the nitrogen atom create a sterically crowded environment around the amide functionality. nih.gov This steric bulk can influence the planarity of the amide group and the rotational barrier around the C-N bond. researchgate.net The steric hindrance can also affect the accessibility of the amide carbonyl group for intermolecular interactions. mdpi.com

Computational studies on sterically hindered amines and amides have shown that bulky substituents can lead to distortions from ideal geometries, which in turn can affect the electronic properties and reactivity of the molecule. researchgate.net For this compound, the interplay between the electronic effects of the amide and ketone groups and the steric effects of the diethylamino group will ultimately determine its chemical behavior.

Table 2: Key Intermolecular and Intramolecular Factors for this compound

| Factor | Description | Potential Impact |

|---|---|---|

| Hydrogen Bond Acceptors | Two carbonyl oxygen atoms. guidechem.com | Influences solubility in protic solvents and interactions with donor molecules. |

| Hydrogen Bond Donors | None on the amide group. auburn.edu | Limits self-association through amide-amide hydrogen bonding. |

| Steric Hindrance | Bulky diethylamino group. nih.gov | Affects amide planarity, rotational barriers, and accessibility of reactive sites. researchgate.net |

| Intramolecular Interactions | Potential for weak C-H···O contacts. | Can stabilize certain conformations. |

Structure-Reactivity Relationship (SRR) Studies for this compound Analogues

The chemical reactivity of this compound is largely dictated by the presence of the β-keto amide functionality. researchgate.net Structure-reactivity relationship (SRR) studies on analogous β-keto amides and levulinic acid derivatives can provide valuable insights into the potential chemical transformations of this compound. rsc.org

The β-keto amide moiety offers multiple reactive sites. researchgate.netchim.it The ketone carbonyl group is susceptible to nucleophilic attack, while the α-protons (protons on the carbon atom between the two carbonyl groups) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in many reactions, allowing for alkylation, acylation, and condensation reactions at the α-position.

Computational studies, such as DFT calculations, can be employed to model the reactivity of this compound and its analogues. nih.gov These calculations can determine the relative acidities of the α-protons, the stability of the corresponding enolate, and the activation energies for various reactions. Such theoretical assessments can help in predicting the outcome of chemical reactions and in designing new synthetic routes. nih.gov

For analogues of this compound, modifications to the alkyl groups on the amide nitrogen or to the carbon chain of the pentanamide backbone would be expected to influence reactivity. For instance, increasing the steric bulk of the N-alkyl groups could hinder the approach of nucleophiles to the amide carbonyl, potentially favoring reactions at the ketone carbonyl or the α-carbon. nih.gov Conversely, introducing electron-withdrawing or electron-donating groups elsewhere in the molecule could alter the electron density at the reactive centers, thereby modifying their reactivity. auburn.edu

The reactivity of β-keto acids, which are structurally related to β-keto amides, has been shown to be influenced by the presence of alkyl substituents. acs.org Similar trends would be expected for this compound analogues.

Table 3: Predicted Reactivity of this compound Based on Analogous Systems

| Reactive Site | Type of Reactivity | Influencing Factors | Predicted Outcome |

|---|---|---|---|

| Ketone Carbonyl | Nucleophilic addition | Steric hindrance from diethylamino group, electronic effects. | Formation of alcohols, imines, etc. |

| α-Protons | Acidity, enolate formation | Stability of the resulting enolate. | Alkylation, acylation, condensation reactions. |

| Amide Carbonyl | Nucleophilic acyl substitution | Resonance stabilization, steric hindrance. auburn.edu | Generally less reactive than the ketone. |

Derivatization and Transformative Applications of N,n Diethyl 4 Oxopentanamide in Synthesis

N,N-diethyl-4-oxopentanamide as a Versatile Synthetic Intermediate

The strategic positioning of the ketone and amide functionalities within the this compound molecule allows for its use as a linchpin in the assembly of diverse chemical structures. This is particularly evident in its potential application in the synthesis of pharmaceutical building blocks.

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates (e.g., Novoldiamine, Hydroxynovaldiamine)

A significant application of this compound is its role as a precursor in the synthesis of Novoldiamine (N1,N1-diethyl-1,4-pentanediamine), a key intermediate in the production of several antimalarial drugs. The synthesis of Novoldiamine from levulinic acid, from which this compound is derived, highlights a scalable and efficient pathway.

The process commences with the amidation of levulinic acid with diethylamine (B46881) to yield this compound. Subsequently, the ketone group of this intermediate is converted to an amine. A common method to achieve this is through reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. This transformation converts the keto-amide into the desired diamine, Novoldiamine.

A similar synthetic strategy can be envisioned for the synthesis of Hydroxynovaldiamine , where the ketone group in a related precursor is reduced to a hydroxyl group.

Strategic Incorporation into Complex Molecular Architectures

The dual functionality of this compound allows for its strategic incorporation into more complex molecules. The ketone can serve as a handle for chain extension or cyclization reactions, while the robust amide group can be retained as a structural feature or be transformed into other functional groups at a later synthetic stage. This versatility makes it a valuable component in the design and synthesis of novel chemical entities with potential applications in materials science and medicinal chemistry.

Chemical Transformations of the Amide Functional Group

The tertiary amide group in this compound is relatively stable, yet it can undergo a variety of chemical transformations under specific conditions.

Reduction Reactions to Amines

The amide functionality can be reduced to a tertiary amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH4), are typically required for this transformation. The reaction converts the carbonyl group of the amide into a methylene (B1212753) group (CH2), yielding N,N-diethyl-1,5-pentanediamine, another useful diamine intermediate.

| Reaction | Reagent | Product |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH4) | N,N-diethyl-1,5-pentanediamine |

This table is interactive. Click on the headers to sort.

Transamidation and Hydrolysis Pathways

Transamidation of the tertiary amide in this compound can be achieved by reacting it with a primary amine under suitable catalytic conditions, such as with sodium tert-butoxide. This reaction would result in the displacement of diethylamine and the formation of a new secondary amide.

Hydrolysis of the amide bond can occur under either acidic or basic conditions, typically requiring elevated temperatures. Acidic hydrolysis yields levulinic acid and a diethylammonium (B1227033) salt, while basic hydrolysis produces a salt of levulinic acid and diethylamine.

| Reaction | Conditions | Products |

| Transamidation | Primary Amine, Catalyst (e.g., NaOtBu) | N-substituted-4-oxopentanamide + Diethylamine |

| Acidic Hydrolysis | Strong Acid (e.g., HCl), Heat | Levulinic Acid + Diethylammonium Chloride |

| Basic Hydrolysis | Strong Base (e.g., NaOH), Heat | Sodium Levulinate + Diethylamine |

This table is interactive. Click on the headers to sort.

Chemical Transformations of the Ketone Functional Group

The ketone group is a highly versatile functional group that can undergo a wide array of chemical transformations, providing numerous avenues for the derivatization of this compound.

One of the most fundamental transformations is its complete reduction to a methylene group. This can be accomplished through several classic named reactions:

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N2H4), followed by treatment with a strong base (like KOH or NaOH) at high temperatures. The driving force is the formation of nitrogen gas. This method is suitable for substrates that are sensitive to acidic conditions.

Clemmensen Reduction : This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for reducing ketones that are stable in strongly acidic media.

These reductions would convert this compound into N,N-diethylpentanamide .

Other important reactions of the ketone group include:

Grignard and Wittig Reactions : These reactions allow for the formation of new carbon-carbon bonds at the carbonyl carbon. A Grignard reaction would convert the ketone into a tertiary alcohol, while a Wittig reaction would transform it into an alkene.

| Reaction | Reagents | Product Type |

| Wolff-Kishner Reduction | Hydrazine (N2H4), Strong Base (e.g., KOH), Heat | Alkane (Methylene group) |

| Clemmensen Reduction | Zinc-Mercury Amalgam (Zn(Hg)), Conc. HCl | Alkane (Methylene group) |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene |

This table is interactive. Click on the headers to sort.

Enolate Chemistry and Alkylation Strategies

The foundation of many synthetic applications for this compound lies in its ability to form enolates. The protons on the carbons alpha to the ketone (the C3 methylene and C5 methyl protons) can be removed by a strong base to generate a nucleophilic enolate anion. vanderbilt.edu The choice of base and reaction conditions is crucial for controlling which enolate is formed.

To achieve complete and irreversible enolate formation, a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) is typically employed, often at low temperatures like -78°C. libretexts.orgyoutube.com This approach minimizes side reactions such as self-condensation or nucleophilic attack on the carbonyl groups. libretexts.org

The resulting enolate is a powerful nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. 182.160.97masterorganicchemistry.com This process, known as enolate alkylation, allows for the introduction of a wide variety of substituents at the alpha position.

The regioselectivity of the alkylation depends on which enolate is formed:

Kinetic Enolate: Deprotonation at the C5 methyl group is generally faster due to less steric hindrance. Using a bulky base like LDA at low temperatures favors the formation of the less substituted "kinetic" enolate. libretexts.org

Thermodynamic Enolate: The enolate formed by deprotonation at the C3 methylene position is more substituted and thus more thermodynamically stable. Its formation can be favored under conditions that allow for equilibrium, though this can be complicated by the presence of the amide group.

For tertiary amides, the formation of the (Z)-enolate (often referred to as the cis-enolate) is generally favored. bham.ac.uk This stereochemical preference can be critical in more complex syntheses where controlling the stereochemistry of the product is important.

| Reactant | Reagents | Major Product | Description |

|---|---|---|---|

| This compound | 1. LDA, THF, -78°C 2. Methyl Iodide (CH₃I) | N,N-diethyl-5-methyl-4-oxohexanamide | Alkylation at the C5 position via the kinetic enolate. |

| This compound | 1. LDA, THF, -78°C 2. Benzyl (B1604629) Bromide (BnBr) | N,N-diethyl-5-phenyl-4-oxohexanamide | Introduction of a benzyl group at the C5 position. |

| This compound | 1. LDA, THF, -78°C 2. Allyl Bromide (CH₂=CHCH₂Br) | N,N-diethyl-4-oxo-7-octenamide | Introduction of an allyl group for further functionalization. |

Reductions to Hydroxyl-Containing Derivatives

The ketone carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding N,N-diethyl-4-hydroxypentanamide. nih.gov This transformation converts the keto-amide into a hydroxy-amide, a scaffold present in various biologically active molecules.

The choice of reducing agent is key to achieving this selectivity without affecting the more resistant tertiary amide group. Standard hydride reagents are well-suited for this purpose.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones and aldehydes and will not reduce the tertiary amide.

Lithium aluminum hydride (LAH) is a much stronger reducing agent. While it can readily reduce the ketone, it is also capable of reducing the tertiary amide to an amine, and thus its use would require careful control of reaction conditions if only reduction of the ketone is desired.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) in Methanol (MeOH) | N,N-diethyl-4-hydroxypentanamide nih.gov |

Carbonyl Additions and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. vanderbilt.edu When the nucleophile is an enolate, the reaction is known as a carbonyl condensation, such as the Aldol (B89426) reaction. vanderbilt.edu

This compound can undergo a self-condensation reaction where the enolate of one molecule attacks the ketone carbonyl of another. This reaction, typically catalyzed by a base, results in the formation of a new carbon-carbon bond and produces a β-hydroxy ketone-amide adduct. Under certain conditions, this adduct can undergo dehydration to yield an α,β-unsaturated ketone, a product that is often the ultimate goal of such reactions. vanderbilt.edu

The general mechanism involves:

Formation of an enolate by a base.

Nucleophilic attack of the enolate on the electrophilic carbonyl carbon of a second molecule.

Protonation of the resulting alkoxide to give the β-hydroxy adduct.

These condensation reactions are powerful tools for building larger, more complex molecular frameworks from simpler starting materials.

Synthesis and Exploration of Novel this compound Analogues and Scaffolds

The chemical structure of this compound serves as a template for the design and synthesis of new analogues with potentially novel properties and applications. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationships and fine-tune the compound's chemical reactivity.

Design Principles for Structural Modification

The design of new analogues is guided by established principles of medicinal and synthetic chemistry. Modifications can be targeted to several key areas of the molecule:

Amide Terminus: The N,N-diethyl groups can be replaced with other alkyl, aryl, or cyclic substituents. This can alter the molecule's steric bulk, solubility, and electronic properties. Incorporating the nitrogen into a heterocyclic ring system (e.g., morpholine, piperidine) is a common strategy.

Carbonyl Groups: While the ketone is often the primary site of reactivity, its replacement with other functional groups could lead to entirely new chemical behaviors.

Alkyl Backbone: The length and substitution of the carbon chain connecting the amide and ketone can be altered. Introducing substituents along the chain, particularly at the C3 and C5 positions via enolate alkylation, is a primary strategy for creating diversity.

Stereochemistry: For analogues with new stereocenters, developing methods for stereoselective synthesis is a key design consideration to isolate and test individual stereoisomers.

Impact of Substituent Variation on Chemical Reactivity and Utility

Altering the structure of this compound has predictable consequences for its chemical reactivity, primarily through steric and electronic effects.

Steric Effects: Introducing bulky substituents on the amide nitrogen or near the ketone can sterically hinder the approach of nucleophiles or bases. For example, replacing the N,N-diethyl groups with larger N,N-diisopropyl groups would increase steric crowding around the amide and could influence the reactivity of the adjacent C3 position. Similarly, alkylation at C3 or C5 with large groups can block one face of the molecule, potentially directing subsequent reactions to the less hindered face.

Electronic Effects: The electronic nature of substituents can significantly alter the acidity of the α-protons. Electron-withdrawing groups attached to the nitrogen or elsewhere on the scaffold would increase the acidity of the α-protons, facilitating easier enolate formation. Conversely, electron-donating groups would decrease the acidity, making deprotonation more difficult. These electronic changes modulate the nucleophilicity of the corresponding enolates and the electrophilicity of the carbonyl carbons.

| Structural Modification | Predicted Effect | Rationale |

|---|---|---|

| Replacement of N,N-diethyl with N,N-diisopropyl | Decreased reactivity at C3 | Increased steric hindrance near the C3 α-protons. |

| Alkylation at C5 with a bulky tert-butyl group | Increased difficulty of further C5 alkylation; potential for directing subsequent reactions at C3. | Extreme steric hindrance at the C5 position. |

| Introduction of an electron-withdrawing group on the N-alkyl chain | Increased acidity of C3 protons | Inductive electron withdrawal stabilizes the conjugate base (enolate). |

Broader Academic Impact and Future Research Trajectories

Contributions to Foundational Organic Synthesis Methodologies

N,N-diethyl-4-oxopentanamide possesses two key functional groups, the ketone and the tertiary amide, which could serve as valuable handles in a variety of synthetic transformations. The presence of these groups on a flexible aliphatic chain allows for their independent or concerted reactivity to be explored.

The ketone functionality can participate in a wide array of classic and modern organic reactions. For instance, the α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations, Claisen condensations, and alkylations. These reactions are fundamental for the construction of carbon-carbon bonds and the synthesis of more complex molecular architectures.

The tertiary amide group, while generally considered robust, can also be a site of reactivity or can influence the reactivity of the rest of the molecule. For example, it can be reduced to the corresponding amine or hydrolyzed to a carboxylic acid under forcing conditions. More subtly, the amide group can act as a directing group in C-H activation reactions, guiding a metal catalyst to functionalize a specific C-H bond in its vicinity.

The bifunctional nature of this compound could be particularly interesting in the synthesis of heterocyclic compounds. Intramolecular reactions between the ketone and a functional group introduced via the amide nitrogen or the aliphatic backbone could provide access to a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Potential for this compound in Catalysis or Materials Chemistry

The structure of this compound suggests its potential utility as a ligand in catalysis or as a monomer in the development of novel materials. The oxygen atoms of the ketone and amide carbonyls can act as Lewis basic sites, allowing the molecule to coordinate to metal centers.

As a bidentate ligand, this compound could chelate to a metal, forming a stable complex that could have catalytic activity. The electronic and steric properties of the ligand could be tuned by modifying the substituents on the amide nitrogen or the carbon backbone, potentially leading to catalysts with high selectivity and activity for a range of organic transformations.

In the realm of materials chemistry, this compound could serve as a monomer for polymerization. The ketone and amide functionalities could be leveraged to create polymers with interesting properties. For example, the ketone could be a site for cross-linking or post-polymerization modification. The amide groups could introduce hydrogen bonding capabilities, influencing the polymer's mechanical and thermal properties. The resulting polymers could find applications as engineering plastics, biodegradable materials, or in biomedical applications.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of a ketone and an amide group in this compound opens up avenues for interdisciplinary research, particularly at the interface of chemistry and biology. Keto-amides are known to be present in some biologically active molecules and can act as inhibitors of certain enzymes. nih.gov

Research could be directed towards investigating the biological activity of this compound and its derivatives. For instance, they could be screened for their ability to inhibit proteases, a class of enzymes that are important drug targets. The ketone carbonyl could potentially act as an electrophile, interacting with nucleophilic residues in the active site of an enzyme.

Furthermore, the compound could be used as a molecular probe to study biological processes. By attaching a fluorescent tag or a reactive group, researchers could use this compound to label specific proteins or to study metabolic pathways. This could provide valuable insights into the workings of biological systems at the molecular level.

Addressing Contemporary Challenges through this compound Research

Research centered on this compound has the potential to address several contemporary scientific challenges. The development of new synthetic methodologies based on this scaffold could contribute to the more efficient synthesis of complex molecules, including pharmaceuticals and agrochemicals.

In the area of drug discovery, the exploration of the biological activity of this compound and its analogues could lead to the identification of new therapeutic agents. acs.org The versatility of the keto-amide structure allows for the creation of large libraries of compounds for high-throughput screening.

From a materials science perspective, the use of this compound as a building block for new polymers could lead to the development of materials with improved properties and functionalities. This could have implications for a wide range of industries, from packaging to electronics.

Prospective Directions in Sustainable Chemical Manufacturing and Process Innovation

Future research on this compound should also focus on the development of sustainable and environmentally friendly synthetic routes. Traditional methods for amide synthesis often involve the use of harsh reagents and generate significant amounts of waste. dst.gov.in

Green chemistry approaches to the synthesis of this compound could include the use of biocatalysis, where enzymes are used to carry out the reaction under mild conditions. nih.govnih.gov Alternatively, flow chemistry techniques could be employed to improve the efficiency and safety of the synthesis.

The compound itself could also have applications in green chemistry. For example, its potential as a biodegradable solvent or as a building block for recyclable polymers could be explored. The development of sustainable processes for the production and use of this compound would be a significant contribution to the field of green chemistry. Recent advancements in the sustainable synthesis of amides highlight the potential for greener production methods. acs.org

Interactive Data Table: Potential Research Directions for this compound

| Research Area | Specific Focus | Potential Impact |

| Organic Synthesis | Development of new C-C and C-N bond-forming reactions. | More efficient synthesis of complex molecules. |

| Synthesis of heterocyclic compounds. | Access to new classes of pharmaceuticals and agrochemicals. | |

| Catalysis | Use as a ligand for transition metal catalysts. | Development of new catalysts with improved activity and selectivity. |

| Materials Chemistry | Use as a monomer for polymerization. | Creation of new materials with tailored properties. |

| Medicinal Chemistry | Screening for biological activity (e.g., enzyme inhibition). | Discovery of new drug candidates. |

| Chemical Biology | Use as a molecular probe to study biological processes. | Better understanding of biological systems. |

| Green Chemistry | Development of sustainable synthetic routes. | Reduction of the environmental impact of chemical manufacturing. |

| Exploration of its use as a green solvent or building block. | Contribution to a more sustainable chemical industry. |

Q & A

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.